

Application Notes and Protocols for LY2365109 Hydrochloride Administration in Mice

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Compound of Interest		
Compound Name:	LY2365109 hydrochloride	
Cat. No.:	B608712	Get Quote

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Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, LY2365109 hydrochloride effectively increases the extracellular concentration of this amino acid. Glycine acts as a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This mechanism of action makes LY2365109 hydrochloride a valuable research tool for investigating the role of the glutamatergic system in various physiological and pathological processes, including neurological and psychiatric disorders. Notably, it has been shown to increase seizure thresholds in mice, suggesting its potential therapeutic relevance in conditions like epilepsy.[1]

These application notes provide a summary of reported dosages and detailed protocols for the oral administration of **LY2365109 hydrochloride** to mice, intended to guide researchers in their experimental design.

Data Presentation

Table 1: Summary of LY2365109 Hydrochloride Dosage in Mice

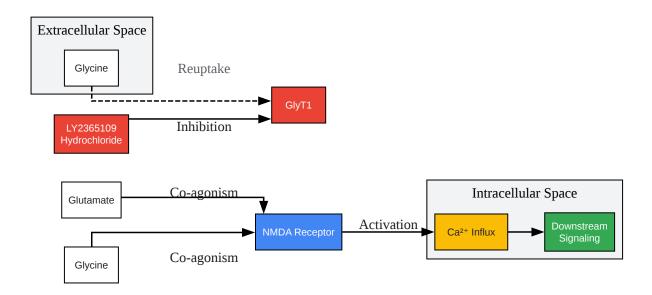


Animal Model	Dosage Range (mg/kg)	Administration Route	Observed Effects	Reference
Mice	0.3 - 30	Oral (p.o.)	Dose-dependent elevation in cerebrospinal fluid (CSF) glycine levels; Increased seizure thresholds.[1]	[1]
Sprague-Dawley Rats	0.3 - 30	Oral (p.o.)	Dose-dependent elevations in CSF levels of glycine measured 1 hour after dosing.	[1]

Note: Higher doses in rodents have been associated with stimulatory and inhibitory effects on motor performance and respiratory impairment.[2]

Mandatory Visualization Signaling Pathway of LY2365109 Hydrochloride





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Caption: Mechanism of action of LY2365109 hydrochloride.

Experimental Protocols

Protocol 1: Preparation of LY2365109 Hydrochloride for Oral Gavage

This protocol describes the preparation of a vehicle suitable for the oral administration of **LY2365109 hydrochloride** to mice.

Materials:

- LY2365109 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)



- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Vehicle Preparation: A commonly used vehicle for hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
- Stock Solution (Optional): For ease of handling, a stock solution of LY2365109
 hydrochloride can be prepared in DMSO. The compound is soluble in DMSO at ≥ 31 mg/mL.[1]
- Working Solution Preparation (Example for a 1 mg/mL final concentration):
 - \circ To prepare 1 mL of the final dosing solution, first dissolve the required amount of **LY2365109 hydrochloride** in 100 μ L of DMSO.
 - \circ In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80.
 - Add the LY2365109/DMSO solution to the PEG300/Tween-80 mixture and vortex thoroughly.
 - Add 450 μL of sterile saline to the mixture and vortex again until a clear and homogenous solution is formed.
- Dosage Calculation: The volume to be administered to each mouse should be calculated based on its body weight and the desired dose in mg/kg. The typical administration volume for oral gavage in mice is 5-10 mL/kg.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering a substance to a mouse via oral gavage. This technique should be performed by trained personnel to minimize stress and



potential injury to the animal.

Materials:

- Prepared LY2365109 hydrochloride solution
- Mouse gavage needles (18-20 gauge for adult mice, with a rounded tip)
- Syringes (1 mL)
- Animal scale

Procedure:

- · Animal Preparation:
 - Weigh the mouse to accurately calculate the required volume of the dosing solution.
 - Select an appropriately sized gavage needle. The length should be approximately from the corner of the mouse's mouth to the last rib.
- Restraint:
 - Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
- Needle Insertion:
 - Attach the gavage needle to the syringe filled with the calculated dose.
 - Introduce the needle into the mouse's mouth, slightly to one side of the incisors.
 - Gently advance the needle along the roof of the mouth. The mouse will typically swallow as the needle reaches the pharynx, which aids in guiding it into the esophagus.
 - Advance the needle smoothly and without force until it reaches the stomach. If resistance is met, withdraw the needle and re-attempt.



- Substance Administration:
 - Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.
- Needle Withdrawal and Monitoring:
 - Gently withdraw the needle along the same path of insertion.
 - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.

Protocol 3: Evaluation of Anticonvulsant Activity (Example using Pentylenetetrazol-induced seizure model)

This protocol provides an example of how to assess the anticonvulsant effects of **LY2365109 hydrochloride** in mice.

Materials:

- LY2365109 hydrochloride solution
- Vehicle control solution
- Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
- Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
- Observation chambers
- Stopwatch

Procedure:

 Animal Groups: Divide mice into experimental groups (e.g., vehicle control, and different doses of LY2365109 hydrochloride).



- Drug Administration: Administer the vehicle or LY2365109 hydrochloride solution orally to the respective groups. A pre-treatment time of 30-60 minutes is common to allow for drug absorption.
- Seizure Induction: Inject PTZ intraperitoneally to induce seizures.
- Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
- Data Collection: Observe the mice for a set period (e.g., 30 minutes) and record the latency
 to the first myoclonic jerk, the latency to generalized clonic-tonic seizures, and the duration
 of the seizures. The absence of generalized seizures within the observation period can be
 considered as protection.
- Analysis: Compare the seizure parameters between the vehicle-treated and LY2365109
 hydrochloride-treated groups to determine the anticonvulsant efficacy.

Concluding Remarks

The provided protocols offer a framework for the in vivo administration of **LY2365109 hydrochloride** to mice for neuropharmacological research. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals. Careful dose selection and proper administration techniques are crucial for obtaining reliable and reproducible data while ensuring animal welfare.

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